(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound “(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a pyrazole-based carbohydrazide derivative featuring a naphthalene moiety at the 3-position of the pyrazole ring and a 3-nitrophenyl-substituted ethylidene hydrazide group. Its molecular formula is C₂₂H₁₇N₅O₃, with a molecular weight of 399.40 g/mol . The Z-configuration of the ethylidene group is critical, as stereochemistry often influences biological activity and molecular interactions.
This compound is synthesized via condensation reactions involving pyrazole-5-carbohydrazide intermediates and substituted aldehydes or ketones. Structural elucidation typically employs single-crystal X-ray diffraction (using software like SHELXL ), NMR, and mass spectrometry .
Properties
CAS No. |
1285570-33-3 |
|---|---|
Molecular Formula |
C22H17N5O3 |
Molecular Weight |
399.41 |
IUPAC Name |
3-naphthalen-1-yl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(16-8-4-9-17(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)19-11-5-7-15-6-2-3-10-18(15)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |
InChI Key |
JYFMMDFGJYMTBK-UCQKPKSFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this pyrazole derivative.
Synthesis
The synthesis of this compound typically involves the condensation of naphthalene derivatives with 3-nitrophenyl ethylidene hydrazinecarboxamide. The reaction conditions often include the use of solvents like ethanol under reflux, which facilitates the formation of the desired product through nucleophilic attack and subsequent dehydration.
Biological Activity Overview
The biological activities associated with this compound and similar pyrazole derivatives include:
- Antimicrobial Activity : Various studies have reported significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds related to pyrazole carbohydrazides have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Anticancer Properties : Some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents. Research has highlighted their ability to induce apoptosis in various cancer types, including breast and colon cancer .
- Anti-inflammatory Effects : Pyrazole derivatives have been recognized for their anti-inflammatory properties, potentially inhibiting cyclooxygenase enzymes and reducing inflammatory markers in vivo .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression. For example, they may inhibit cyclooxygenase (COX) enzymes or other targets such as carbonic anhydrase .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies
A selection of notable studies illustrates the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that a series of pyrazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that certain derivatives caused a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
- Anti-inflammatory Research : Experimental models showed that administration of pyrazole derivatives significantly reduced paw edema in rats, suggesting their potential as anti-inflammatory agents .
Data Tables
Comparison with Similar Compounds
Structural Analogues
Below is a comparison of structural and functional features with closely related compounds:
Key Structural Observations :
- Naphthyl vs.
- Hydrazide vs. Hydrazone Linkages : The carbohydrazide group in the target compound may offer enhanced hydrogen-bonding capacity relative to hydrazones or triazole-carbohydrazones .
Computational and Analytical Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
